4'-Bromoacetophenone-d4
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Description
4’-Bromoacetophenone is an acetophenone derivative known for its usefulness in organic coupling reactions and various biological applications . It is a fundamental starting material for organic synthesis .
Synthesis Analysis
4’-Bromoacetophenone is used as an organic building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .Molecular Structure Analysis
The molecular formula of 4’-Bromoacetophenone is C8H7BrO . The structure of 4’-Bromoacetophenone can be viewed using Java or Javascript .Chemical Reactions Analysis
4’-Bromoacetophenone is used in the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromoacetophenone include a density of 1.5±0.1 g/cm3, boiling point of 259.9±23.0 °C at 760 mmHg, and a molecular weight of 199.045 .Safety and Hazards
4’-Bromoacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
Relevant Papers The relevant papers analyzed include a study on the physico-chemical and spectroscopic properties of biofield energy treated 4-bromoacetophenone , and a paper on the application of α-bromination reaction on acetophenone derivatives in experimental teaching .
properties
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECURVXVYPVAT-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481767 |
Source
|
Record name | 4-Bromohypnone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343942-02-9 |
Source
|
Record name | 4-Bromohypnone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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